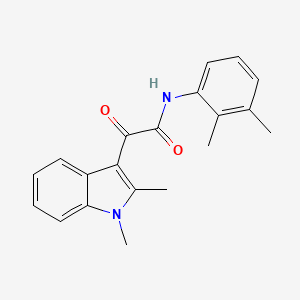
(Z)-2-fluoro-N-(2-(3-(thiophène-2-yl)acrylamido)phényl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide” is a complex organic compound that contains a benzamide group, a thiophene ring, and a fluoro group . The benzamide group consists of a benzene ring attached to an amide group, which is a carbonyl (C=O) group attached to a nitrogen. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom. The fluoro group consists of a fluorine atom attached to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the benzamide group, the thiophene ring, and the fluoro group. These groups could potentially engage in various intermolecular interactions, affecting the compound’s overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could potentially make this compound polar, affecting its solubility in different solvents .Mécanisme D'action
The mechanism of action of (Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide involves the inhibition of cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. By inhibiting CDKs, this compound prevents cancer cells from dividing and proliferating.
Biochemical and physiological effects:
The biochemical and physiological effects of (Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide have been extensively studied. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory and antiviral effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide is its specificity for CDKs. This compound has been shown to selectively inhibit CDKs, which reduces the risk of off-target effects. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on (Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide. One direction is to investigate its potential use in combination therapy with other cancer drugs. Another direction is to explore its use in the treatment of other diseases, such as viral infections and inflammatory disorders. Additionally, further research is needed to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of (Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide involves several steps. The starting materials are fluoroaniline, 2-(3-(thiophen-2-yl)acrylamido)phenylboronic acid, and 4-fluorobenzoyl chloride. The reaction is carried out under controlled conditions, and the product is purified using various techniques.
Applications De Recherche Scientifique
Activité anti-inflammatoire : Les dérivés du thiophène présentent des effets anti-inflammatoires, ce qui en fait des candidats potentiels pour la gestion des états inflammatoires . Leur capacité à moduler les voies inflammatoires pourrait contribuer au développement de médicaments.
Propriétés antitumorales : Certains dérivés du thiophène ont démontré une activité antitumorale. Les chercheurs étudient leurs mécanismes d'action et explorent leur potentiel en tant qu'agents anticancéreux .
Effets analgésiques et anti-anxiété : Les thiophènes peuvent posséder des propriétés analgésiques, procurant un soulagement de la douleur. De plus, ils présentent des effets anti-anxiété, ce qui pourrait être pertinent pour le traitement des troubles liés à l'anxiété .
Activité antimicrobienne : Les dérivés du thiophène se sont avérés prometteurs en tant qu'agents antimicrobiens. Leur capacité à inhiber la croissance microbienne en fait des agents précieux pour lutter contre les infections .
Modulation du récepteur des œstrogènes : Certains thiophènes agissent comme des modulateurs du récepteur des œstrogènes, ce qui pourrait influencer les états liés aux hormones .
Science des matériaux
Au-delà de la médecine, les thiophènes trouvent des applications dans la science des matériaux :
Diodes électroluminescentes (DEL) : Les composés à base de thiophène contribuent à la fabrication de diodes électroluminescentes (DEL). Leur propriétés électroniques les rendent aptes à être utilisés dans des dispositifs optoélectroniques .
Conclusion
La synthèse et l'exploration de nouveaux dérivés du thiophène continuent d'être un domaine de recherche passionnant. Les scientifiques visent à concevoir des composés présentant une activité pharmacologique accrue et des applications thérapeutiques plus larges. Il faut garder à l'esprit que plusieurs médicaments disponibles dans le commerce contiennent également le noyau thiophène, ce qui souligne son importance dans la découverte de médicaments .
Pour plus de détails, vous pouvez vous référer à la littérature scientifique sur ce composé et les recherches connexes . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à les poser ! 😊
Safety and Hazards
Propriétés
IUPAC Name |
2-fluoro-N-[2-[[(Z)-3-thiophen-2-ylprop-2-enoyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S/c21-16-8-2-1-7-15(16)20(25)23-18-10-4-3-9-17(18)22-19(24)12-11-14-6-5-13-26-14/h1-13H,(H,22,24)(H,23,25)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTIGOZDXUNECW-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C=CC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)/C=C\C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2559020.png)
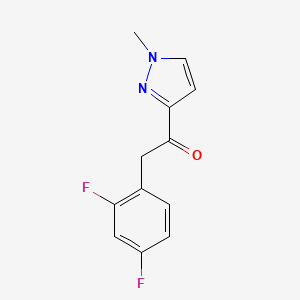

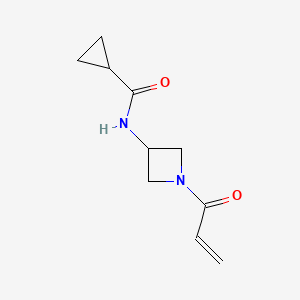
![3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide](/img/structure/B2559028.png)
![N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2559029.png)

![Chloro[(chlorocarbonyl)disulfanyl]methanone](/img/structure/B2559031.png)
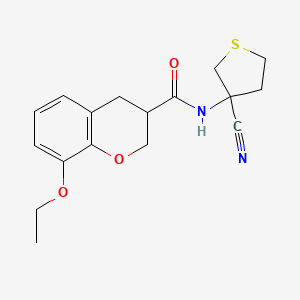
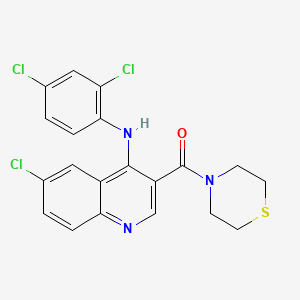
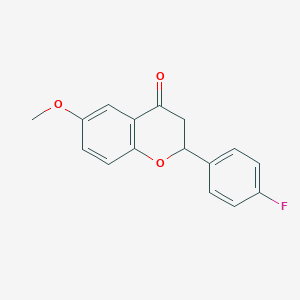
![N-(4-bromo-2-fluorophenyl)-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2559038.png)
![2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2559042.png)
